

O-1918 Analogues and Derivatives: An In-depth Technical Guide

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Introduction

O-1918 is a synthetic, non-psychotropic cannabidiol (CBD) analogue that has emerged as a valuable pharmacological tool for studying the roles of two G protein-coupled receptors (GPCRs): GPR18 and GPR55.[1] Unlike classical cannabinoid receptors (CB1 and CB2), GPR18 and GPR55 are activated by a variety of endogenous and synthetic ligands, and their signaling pathways are implicated in a range of physiological and pathological processes, including inflammation, pain, and cardiovascular function. O-1918 is characterized as a partial agonist or antagonist at GPR18 and a putative antagonist at GPR55, exhibiting no significant affinity for CB1 and CB2 receptors.[1] This selective activity profile makes O-1918 and its derivatives promising candidates for the development of novel therapeutics with targeted actions.

This technical guide provides a comprehensive overview of O-1918 analogues and derivatives, focusing on their structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Structure and Synthesis

The core structure of O-1918 is derived from cannabidiol, featuring a resorcinol core with a p-menthadienyl group and an alkyl chain. The defining feature of O-1918 is the methylation of the two phenolic hydroxyl groups of the resorcinol moiety, forming a dimethoxybenzene ring.



The synthesis of O-1918 typically involves the alkylation of the corresponding resorcinol precursor. A general synthetic scheme involves the reaction of (-)-2-(3,4-trans-p-menthadien-1,8-yl)-orcinol with an alkylating agent, such as iodomethane, in the presence of a base like potassium carbonate. This straightforward synthetic route allows for the generation of a wide array of analogues and derivatives by varying the alkylating agent to introduce different etherlinked substituents on the resorcinol core. Further modifications can be made to the p-menthadienyl group and the n-pentyl chain to explore the structure-activity landscape.

Structure-Activity Relationships (SAR) of O-1918 Analogues and Derivatives

Due to a limited amount of publicly available data on direct derivatives of O-1918, the following structure-activity relationships are largely inferred from studies on related cannabidiol analogues that modulate GPR18 and GPR55 activity. These insights provide a predictive framework for the rational design of novel O-1918-based ligands.

Table 1: Inferred Structure-Activity Relationships of O-1918 Analogues at GPR18



Structural Modification	Position of Modification	Observed/Inferred Effect on GPR18 Activity	Reference(s)
Etherification of Phenolic Hydroxyls	Resorcinol Core	Methylation (as in O-1918) confers partial agonistic/antagonistic activity. The nature of the ether substituent likely influences efficacy and potency.	[1][2]
Variation of the Alkyl Chain	Resorcinol Core	The length and branching of the alkyl chain are critical for receptor interaction. Optimal length is typically 5-8 carbons for related cannabinoids.	[3]
Modifications to the p- Menthadienyl Group	Terpenoid Moiety	Stereochemistry and modifications to the double bonds can significantly impact receptor affinity and efficacy.	[3]
Introduction of Polar Groups	Various	Introduction of polar functionalities may alter solubility and pharmacokinetic properties, and could influence receptor binding through new interactions.	



Table 2: Inferred Structure-Activity Relationships of O-

1918 Analogues at GPR55

Structural Modification	Position of Modification	Observed/Inferred Effect on GPR55 Activity	Reference(s)
Etherification of Phenolic Hydroxyls	Resorcinol Core	O-1918 acts as a putative antagonist. The dimethoxy substitution is key for this activity profile, as the parent compound (CBD) can act as an agonist.	[1][4]
Variation of the Alkyl Chain	Resorcinol Core	Similar to GPR18, the alkyl chain length is a crucial determinant of activity.	[3]
Modifications to the p- Menthadienyl Group	Terpenoid Moiety	The overall lipophilicity and shape of the molecule, influenced by this group, are important for fitting into the GPR55 binding pocket.	[5]
Introduction of Aromatic Rings in the Alkyl Chain	Resorcinol Core	Introduction of aromatic moieties in the side chain of related cannabinoids has been shown to enhance GPR55 antagonism.	[6]

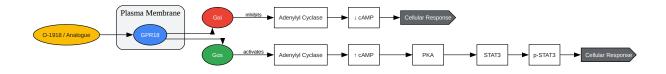


Signaling Pathways

O-1918 and its analogues exert their effects by modulating the distinct signaling cascades initiated by GPR18 and GPR55.

GPR18 Signaling

GPR18 is known to couple to both Gαi and Gαs proteins, leading to divergent downstream signaling events.[7] Activation of the Gαi pathway results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, Gαs coupling stimulates adenylyl cyclase, increasing cAMP production and subsequent activation of Protein Kinase A (PKA) and phosphorylation of STAT3.[7] O-1918 has been shown to act as a biased agonist, potentially favoring one pathway over another.[2]



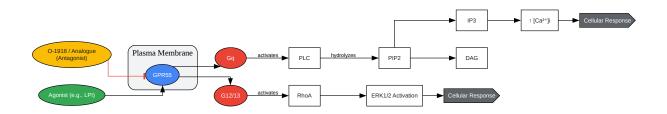
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GPR18 Signaling Pathway

GPR55 Signaling

The signaling cascade of GPR55 is predominantly mediated through Gq and G12/13 proteins. [8][9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. The G12/13 pathway activates the small GTPase RhoA, which is involved in cytoskeleton rearrangement and activation of the ERK1/2 MAP kinase pathway.[10][11]





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GPR55 Signaling Pathway

Experimental Protocols

The characterization of O-1918 analogues and derivatives relies on a suite of in vitro assays to determine their affinity, potency, and efficacy at GPR18 and GPR55. Below are detailed methodologies for key experiments.

Experimental Protocol 1: GPR18 β -Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR18 receptor, a hallmark of GPCR activation and a key signaling event.

Materials:

- HEK293 cells stably co-expressing human GPR18 and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter®).
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Test compounds (O-1918 analogues) and a reference agonist (e.g., N-arachidonoylglycine, NAGly).

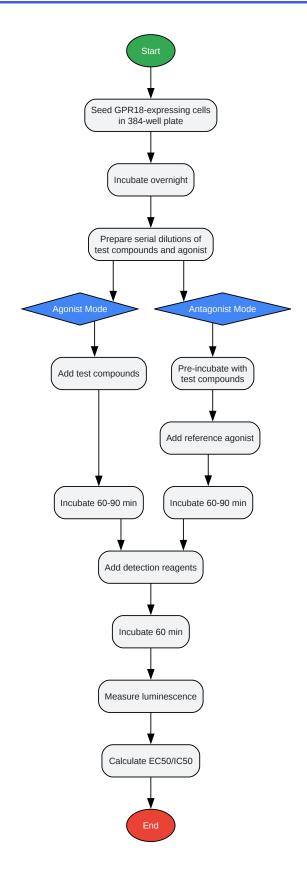


- Detection reagents for the enzyme fragment complementation system.
- 384-well white, solid-bottom assay plates.

Procedure:

- Cell Plating: Seed the GPR18-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. For antagonist testing, prepare a fixed concentration of the reference agonist (typically at its EC80 value).
- Agonist Mode: To determine agonistic activity, add the serially diluted test compounds to the cells and incubate for 60-90 minutes at 37°C.
- Antagonist Mode: To determine antagonistic activity, pre-incubate the cells with the serially diluted test compounds for 15-30 minutes at 37°C. Then, add the fixed concentration of the reference agonist and incubate for a further 60-90 minutes at 37°C.
- Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Plot the luminescence signal against the compound concentration. For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.





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GPR18 β-Arrestin Assay Workflow



Experimental Protocol 2: GPR55 Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR55, which is coupled to the Gq signaling pathway.

Materials:

- HEK293 cells stably expressing human GPR55.
- · Cell culture medium.
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Pluronic F-127.
- Test compounds and a reference agonist (e.g., L- α -lysophosphatidylinositol, LPI).
- 96- or 384-well black, clear-bottom assay plates.
- Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

- Cell Plating: Seed the GPR55-expressing cells into the assay plates and incubate overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells with assay buffer to remove excess dye.
- Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

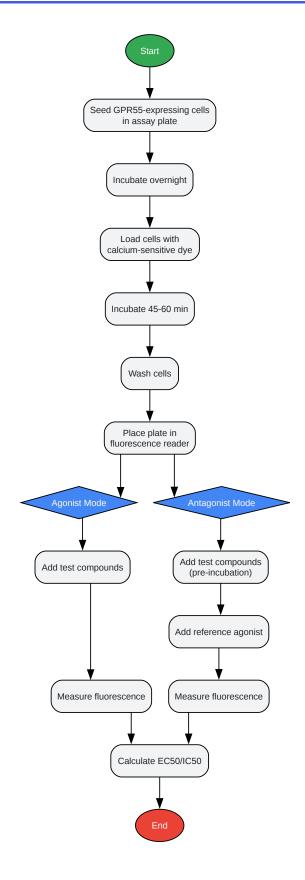






- Assay: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time.
- Agonist Mode: The instrument's liquid handler adds the serially diluted test compounds to the cells, and fluorescence is measured immediately and continuously for 2-3 minutes.
- Antagonist Mode: The instrument's liquid handler first adds the serially diluted test compounds and incubates for a short period (2-5 minutes). Then, a fixed concentration of the reference agonist (EC80) is added, and fluorescence is measured continuously.
- Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).





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GPR55 Calcium Mobilization Assay Workflow



Conclusion

O-1918 serves as a foundational scaffold for the design of novel modulators of GPR18 and GPR55. The inferred structure-activity relationships, derived from the broader family of cannabidiol analogues, provide a valuable roadmap for medicinal chemists. By systematically modifying the resorcinol ethers, the alkyl side chain, and the terpenoid moiety, it is possible to fine-tune the potency, efficacy, and selectivity of these compounds. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological characterization of new O-1918 derivatives. A deeper understanding of the complex signaling pathways of GPR18 and GPR55, coupled with the development of more selective ligands, will undoubtedly accelerate the discovery of novel therapeutics for a range of human diseases.

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References

- 1. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. uniquetherapeutics.com [uniquetherapeutics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. GPR55 Wikipedia [en.wikipedia.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. GPR55: signaling pathways and functions PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]



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